![molecular formula C13H14ClNO3 B6337084 Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 93405-15-3](/img/structure/B6337084.png)
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
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Description
The compound “Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring substituted with a 3-chlorophenyl group and a 5-oxo group, and a carboxylate group attached to the nitrogen of the pyrrolidine ring .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. A series of biologically active derivatives have demonstrated significant growth inhibitory activity, with some showing high efficacy at low minimum inhibitory concentration (MIC) values . These findings suggest that Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate could be a promising candidate for developing new antimicrobial agents.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit remarkable antioxidant activities. The ability to scavenge free radicals makes it a valuable asset in the development of treatments for oxidative stress-related diseases . The compound’s effectiveness in this area could lead to advancements in therapies for conditions caused by oxidative damage.
Antiviral Applications
The compound’s derivatives have shown potential in antiviral therapy, particularly in molecular docking studies related to COVID-19. The binding affinities with COVID-19 main protease suggest that these derivatives could serve as potent inhibitors for the virus, paving the way for future drug discovery .
Antileishmanial and Antimalarial Activities
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been part of studies focusing on antileishmanial and antimalarial activities. Some derivatives have shown superior activity compared to standard drugs, indicating its potential as a pharmacophore for developing safe and effective treatments against these diseases .
Anti-inflammatory Potential
The structural motifs of this compound are associated with significant anti-inflammatory properties. This opens up possibilities for its application in creating anti-inflammatory medications, which could be beneficial for treating various inflammatory disorders .
Anticancer Research
There is interest in exploring the anticancer activities of this compound. Its derivatives have been part of studies aiming to understand their efficacy in inhibiting cancer cell growth, which could contribute to the development of new cancer therapies .
Enzyme Inhibition
The compound has been evaluated for its role in enzyme inhibition, particularly in relation to bacterial topoisomerase IV. The insights gained from these studies could assist in the design of enzyme inhibitors that target specific bacterial strains, aiding in the treatment of bacterial infections .
Hepatitis C Virus (HCV) Treatment
Derivatives of Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate have shown activity against HCV in cell-based assays. This suggests its potential use in developing treatments for hepatitis C, a significant global health concern .
properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFNCCYCAAIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
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